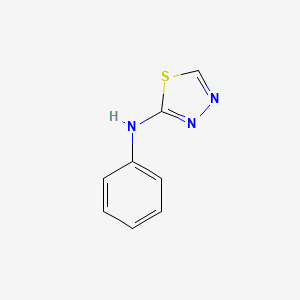

N-phenyl-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-11-9-6-12-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJAUMXRPZNJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354254 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-62-9 | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenyl-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-phenyl-1,3,4-thiadiazol-2-amine

Abstract

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, N-phenyl-1,3,4-thiadiazol-2-amine. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen protocols, ensuring a reproducible and scalable process. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of this important heterocyclic compound.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The five-membered 1,3,4-thiadiazole ring is a bioisostere of thiazole and pyrimidine rings, enabling it to interact with a diverse range of biological targets. Its unique electronic properties, arising from the presence of two nitrogen atoms and a sulfur atom, contribute to its ability to participate in hydrogen bonding and coordinate with metal ions, which is often crucial for biological activity.[1] Derivatives of 2-amino-1,3,4-thiadiazole are of particular interest, serving as versatile intermediates for the development of more complex molecules with tailored pharmacological profiles.[5][6] this compound, the subject of this guide, represents a foundational structure in this class, providing a key building block for further functionalization and drug discovery efforts.

Synthesis of this compound

The synthesis of 2-amino-1,3,4-thiadiazole derivatives is well-established, with the most common and efficient routes involving the intramolecular cyclization of thiosemicarbazide precursors.[5][7] For the synthesis of this compound, the logical precursor is 4-phenylthiosemicarbazide. The critical step is the acid-catalyzed cyclization and dehydration, which provides the C5 carbon and closes the heterocyclic ring.

Synthetic Pathway Overview

The selected pathway is a robust, two-step process that begins with commercially available starting materials. The rationale for this choice is its high efficiency, scalability, and the relative ease of purification of the intermediate and final products.

Caption: High-level overview of the two-step synthesis protocol.

Causality Behind Experimental Choices

-

Choice of Precursor: 4-Phenylthiosemicarbazide is the ideal starting material. The phenyl group is already positioned on the terminal nitrogen (N4), which becomes the exocyclic amino group upon cyclization, directly yielding the desired N-phenyl substitution.

-

Choice of Cyclizing Agent: Concentrated sulfuric acid is selected for its dual function. It acts as a powerful dehydrating agent and a catalyst for the intramolecular cyclization reaction.[8] This choice obviates the need for more toxic or expensive reagents like phosphorus oxychloride, making the synthesis more economical and safer.[9]

-

Reaction Conditions: The reaction is conducted under gentle heating. This provides the necessary activation energy for the cyclization to proceed to completion without causing degradation of the thiadiazole ring, which can be sensitive to harsh conditions.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines (Adapted for this compound) [8]

Step 1: Synthesis of 4-Phenylthiosemicarbazide (Intermediate)

-

To a 250 mL round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (9.11 g, 0.1 mol) and 100 mL of absolute ethanol.

-

Stir the mixture to achieve a suspension.

-

Add phenyl isothiocyanate (13.52 g, 0.1 mol) dropwise to the suspension over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

-

Filter the resulting white solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, 4-phenylthiosemicarbazide, is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

-

In a 250 mL beaker placed in an ice bath, carefully add concentrated sulfuric acid (25 mL).

-

With continuous stirring, add 4-phenylthiosemicarbazide (0.02 mol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 10°C.

-

Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours (overnight).

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker.

-

Neutralize the resulting solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8. This must be done slowly and with cooling, as the neutralization is highly exothermic.

-

A solid precipitate will form. Allow the suspension to stir for 30 minutes in an ice bath to ensure complete precipitation.

-

Filter the crude product, wash thoroughly with cold distilled water until the washings are sulfate-free (tested with BaCl₂ solution).

-

Recrystallize the crude product from an ethanol-water mixture to afford pure this compound as a crystalline solid.

Characterization of this compound

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others.

Characterization Workflow

The logical flow of analysis ensures that each step builds upon the last, from preliminary purity checks to definitive structural elucidation.

Caption: Standard workflow for the analytical characterization of the title compound.

Spectroscopic and Analytical Data

The following data are characteristic of this compound and serve as benchmarks for successful synthesis.

Table 1: Expected Analytical Data for this compound

| Analysis Technique | Parameter | Expected Result/Observation | Rationale |

| Molecular Formula | C₈H₇N₃S | - | Based on the chemical structure. |

| Molecular Weight | 177.23 g/mol | - | Corresponds to the molecular formula.[10][11] |

| FT-IR (KBr, cm⁻¹) | N-H Stretch | ~3200-3250 (broad) | Secondary amine N-H stretching vibration.[12][13] |

| Aromatic C-H Stretch | ~3050-3100 | Stretching of C-H bonds on the phenyl ring. | |

| C=N Stretch (Ring) | ~1610-1630 | Characteristic stretching vibration of the thiadiazole ring.[8] | |

| C=C Stretch (Aromatic) | ~1500-1580 | Phenyl ring skeletal vibrations. | |

| C-S-C Stretch | ~830-860 | Stretching vibration involving the ring sulfur atom.[8] | |

| ¹H NMR (DMSO-d₆, δ ppm) | N-H Proton | ~9.5-10.5 (s, 1H) | Deshielded secondary amine proton; signal disappears on D₂O exchange.[14] |

| C₅-H Proton | ~8.5-9.0 (s, 1H) | Singlet for the proton at the 5-position of the thiadiazole ring. | |

| Aromatic Protons | ~7.0-7.8 (m, 5H) | Multiplet corresponding to the five protons of the N-phenyl group.[15] | |

| ¹³C NMR (DMSO-d₆, δ ppm) | C₂ (Thiadiazole) | ~165-170 | Carbon atom of the thiadiazole ring attached to the exocyclic nitrogen.[12][14] |

| C₅ (Thiadiazole) | ~140-145 | Carbon atom at the 5-position of the thiadiazole ring. | |

| Aromatic Carbons | ~118-140 | Signals corresponding to the six carbons of the phenyl ring.[8][12] | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z = 177 | Corresponds to the molecular weight of the compound.[15] |

| Elemental Analysis | % Composition | C: 54.22, H: 3.98, N: 23.71, S: 18.09 | Theoretical values; experimental values should be within ±0.4%. |

Conclusion

This guide has detailed a reliable and well-rationalized methodology for the synthesis of this compound. By employing an acid-catalyzed cyclization of 4-phenylthiosemicarbazide, the target compound can be obtained in good yield and high purity. The comprehensive characterization workflow, combining spectroscopic and analytical techniques, provides a robust framework for verifying the structural integrity of the final product. The protocols and data presented herein serve as a validated starting point for researchers engaged in the exploration of 1,3,4-thiadiazole chemistry for applications in drug discovery and materials science.

References

- Title: Biological and pharmacological activities of 1,3,4-thiadiazole based compounds.

- Title: pharmacological activity of 1,3,4-thiadiazole derivatives and its complexes: a review Source: Google URL

- Title: Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed Source: PubMed URL

- Title: Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review Source: Google URL

- Title: Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds Source: Google URL

- Title: A variety of methods for the synthesis of 2-amino-5-(substituted)

- Title: Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed Source: PubMed URL

- Title: Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole Source: Google Patents URL

- Title: 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi Source: Dove Medical Press URL

- Title: New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations Source: DergiPark URL

- Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives Source: MDPI URL

- Title: this compound - Chemical Synthesis Database Source: Google URL

- Title: SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)

- Title: Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding Source: RSC Publishing URL

- Title: 2-Amino-5-phenyl-1,3,4-thiadiazole Source: PubChem URL

- Title: Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2...

Sources

- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. dovepress.com [dovepress.com]

- 7. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyl-1,3,4-thiadiazol-2-amine

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The 1,3,4-thiadiazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] This five-membered heterocycle, containing sulfur and nitrogen atoms, is a bioisostere for various functional groups, enhancing properties like membrane permeability and metabolic stability.[3] Among its numerous derivatives, 5-phenyl-1,3,4-thiadiazol-2-amine stands out as a fundamental building block for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4]

A comprehensive understanding of the physicochemical properties of this core molecule is paramount for researchers, scientists, and drug development professionals. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety as a potential drug candidate. This guide provides a detailed exploration of the key physicochemical characteristics of 5-phenyl-1,3,4-thiadiazol-2-amine, grounded in experimental data and established scientific principles.

A Note on Nomenclature: For clarity, this guide will refer to the compound with the CAS number 2002-03-1 as 5-phenyl-1,3,4-thiadiazol-2-amine . While the user's query "N-phenyl-1,3,4-thiadiazol-2-amine" could also describe a regioisomer where the phenyl group is attached to the exocyclic amine, the vast majority of scientific literature and commercial availability corresponds to the 5-phenyl substituted variant, which is the focus of this document.

Molecular Structure and Synthesis

The foundational characteristics of 5-phenyl-1,3,4-thiadiazol-2-amine are dictated by its molecular architecture.

Molecular Formula: C₈H₇N₃S[2][5]

Molecular Weight: 177.23 g/mol [2][5]

Structure:

Caption: Molecular structure of 5-phenyl-1,3,4-thiadiazol-2-amine.

Synthesis: A Robust and Versatile Pathway

The most prevalent and efficient synthesis of 5-phenyl-1,3,4-thiadiazol-2-amine involves the acid-catalyzed cyclization of a benzoyl thiosemicarbazide intermediate. This method is favored for its high yields and the ready availability of starting materials.

A general and effective protocol involves the reaction of benzoic acid and thiosemicarbazide, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[6] An alternative, greener approach utilizes polyphosphate ester (PPE) as both a solvent and a catalyst, avoiding the use of more hazardous reagents.[7]

Caption: General synthetic workflow for 5-phenyl-1,3,4-thiadiazol-2-amine.

Experimental Protocol: Synthesis via Polyphosphate Ester (PPE)

This protocol is adapted from a modern, one-pot synthesis method which offers a safer and more environmentally friendly alternative to traditional procedures.[7]

-

Reaction Setup: To a hot (60 °C) solution of benzoic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The PPE acts as a condensing agent, facilitating the formation of the thiadiazole ring.

-

Work-up: After cooling, add 15 mL of distilled water to the mixture. Neutralize the residual PPE by carefully adding sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Isolation: The product will precipitate out of the solution. Filter the formed precipitate and wash it sequentially with chloroform and hexane to remove any unreacted starting materials or by-products.

-

Drying: Dry the resulting colorless crystals to obtain the final product, 5-phenyl-1,3,4-thiadiazol-2-amine.[7]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: In a DMSO-d₆ solvent, the aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.37–7.77 ppm.[7] The two protons of the primary amine group (-NH₂) are also observed in this region, often as a broad singlet.[7]

-

¹³C NMR: The carbon atoms of the 1,3,4-thiadiazole ring are characteristically deshielded and resonate at lower fields. For derivatives, these carbons are typically found in the range of δ 158-164 ppm.[3] The carbons of the phenyl ring appear in their expected aromatic region of δ 120-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

| N-H Stretching | 3256 | Confirms the presence of the primary amine group.[7] |

| C-H Aromatic Stretching | ~3100-3000 | Indicates the C-H bonds of the phenyl ring. |

| C=N Stretching | 1633 | Characteristic of the imine bond within the thiadiazole ring.[7] |

| C=C Aromatic Stretching | ~1600-1450 | Corresponds to the carbon-carbon double bonds in the phenyl ring.[7] |

| C-S Stretching | ~700-600 | Indicates the presence of the carbon-sulfur bond in the heterocycle. |

Table 1: Key FT-IR Vibrational Frequencies for 5-phenyl-1,3,4-thiadiazol-2-amine.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 5-phenyl-1,3,4-thiadiazol-2-amine, the molecular ion peak [M]⁺ is observed at an m/z of 177.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Core Physicochemical Properties

These properties are critical determinants of a molecule's behavior in biological systems.

Physical State and Melting Point

-

Appearance: At room temperature, 5-phenyl-1,3,4-thiadiazol-2-amine is a white to off-white crystalline solid.[1]

-

Melting Point: The melting point is a crucial indicator of purity. For 5-phenyl-1,3,4-thiadiazol-2-amine, it is reported to be in the range of 223-227 °C .

Solubility

Solubility profoundly impacts drug formulation and bioavailability. While quantitative data is scarce, the structural features of 5-phenyl-1,3,4-thiadiazol-2-amine allow for qualitative predictions.

-

Polar Solvents: The presence of the amine group and the nitrogen heteroatoms allows for hydrogen bonding, suggesting solubility in polar solvents. Azo dye derivatives containing this moiety are reported to be highly soluble in DMSO, acetone, and methanol.[8]

-

Non-Polar Solvents: The molecule also possesses a non-polar phenyl ring, which may afford some solubility in less polar organic solvents. However, it is expected to be largely insoluble in non-polar solvents like hexane.[1]

-

Aqueous Solubility: The compound is generally insoluble in water.[8]

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a key parameter for predicting its ability to cross biological membranes. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. The primary amine group on the thiadiazole ring is basic. While specific experimental pKa data for this compound is not available in the reviewed literature, the amine group is expected to be protonated at physiological pH, which can influence its interactions with biological targets and its solubility.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the parent compound is available, analysis of closely related derivatives like 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine also provides valuable insights.[10]

-

Molecular Geometry: The 1,3,4-thiadiazole ring is essentially planar.[10] The phenyl ring is twisted relative to the plane of the thiadiazole ring, with a dihedral angle of approximately 31.19° in the 4-methylphenyl derivative.[10]

-

Intermolecular Interactions: In the solid state, the crystal structure is stabilized by intermolecular hydrogen bonds. Specifically, the amine group acts as a hydrogen bond donor, forming N—H···N interactions with the nitrogen atoms of the thiadiazole ring of adjacent molecules.[10] These interactions link the molecules into a stable, three-dimensional lattice.

Caption: Impact of physicochemical properties on drug development stages.

-

Solubility and Absorption: Adequate solubility is necessary for a drug to be absorbed into the bloodstream. The moderate polarity of 5-phenyl-1,3,4-thiadiazol-2-amine suggests that derivatization may be necessary to enhance aqueous solubility for oral formulations.

-

Lipophilicity and Distribution: The predicted LogP of 2.2 falls within the "rule-of-five" space, indicating that derivatives of this scaffold are likely to have good membrane permeability and access to intracellular targets.

-

Molecular Structure and Target Binding: The planar thiadiazole ring and the potential for hydrogen bonding via the exocyclic amine are crucial features for specific interactions with the active sites of enzymes or receptors.

-

Melting Point and Stability: The high melting point suggests a stable crystalline lattice, which is advantageous for the formulation of solid dosage forms.

References

-

ResearchGate. (2025). Crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine. Available at: [Link]

-

Han, Z., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. Available at: [Link]

-

ResearchGate. (2007). N-[Phenyl(piperidin-1-yl)methyl]-1,3,4-thiadiazol-2-amine. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. National Institutes of Health. Available at: [Link]

-

Solubility of Things. (n.d.). 1,3,4-thiadiazol-2-amine. Available at: [Link]

-

Nikitina, E. V., et al. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. IUCr Journals. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Gendek, T., et al. (2020). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. PubMed Central. Available at: [Link]

-

Gaponova, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]

-

Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Available at: [Link]

-

Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]

-

Sławiński, J., et al. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scbt.com [scbt.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. mdpi.com [mdpi.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. mdpi.com [mdpi.com]

- 8. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C8H7N3S) [pubchemlite.lcsb.uni.lu]

- 10. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to N-phenyl-1,3,4-thiadiazol-2-amine Derivatives and Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry due to its diverse and potent biological activities. Its mesoionic character allows for enhanced membrane permeability and strong interactions with biological targets, often leading to compounds with high efficacy and selectivity.[1] This guide provides an in-depth exploration of a particularly promising class of these compounds: N-phenyl-1,3,4-thiadiazol-2-amine derivatives. We will delve into their synthesis, mechanisms of action, and extensive biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document serves as a comprehensive resource, synthesizing current research to inform and guide future drug discovery and development efforts.

The 1,3,4-Thiadiazole Core: A Foundation for Pharmacological Diversity

The 1,3,4-thiadiazole ring is a versatile pharmacophore, largely owing to its structural resemblance to pyrimidine, a core component of nucleic acids. This bioisosterism enables 1,3,4-thiadiazole derivatives to potentially interfere with DNA replication and other fundamental cellular processes.[2] The unique electronic properties of the thiadiazole ring, including its capacity for hydrogen bonding and serving as a two-electron donor system, contribute to its wide range of pharmacological activities.[3][4] Derivatives of this scaffold have been successfully developed into drugs such as acetazolamide, a carbonic anhydrase inhibitor, and sulfamethizole, an antibacterial agent.[3][5] The this compound framework, in particular, offers a synthetically accessible and highly tunable platform for generating novel therapeutic agents.

Synthesis of this compound Derivatives: A Generalized Approach

A common and effective method for the synthesis of this compound derivatives involves the cyclization of thiosemicarbazide precursors. This process can be achieved through various reagents and conditions, with microwave irradiation emerging as a more efficient method in some cases.[6][7] A general synthetic pathway is outlined below.

Caption: General synthetic scheme for this compound derivatives.

Experimental Protocol: Synthesis of 5-(4-substituted phenyl)-N-phenyl-1,3,4-thiadiazol-2-amine

This protocol is a representative example of the synthesis of this compound derivatives, adapted from several reported methods.[3][8]

-

Preparation of Thiosemicarbazide Intermediate:

-

Equimolar amounts of a substituted benzoic acid and N-phenyl thiosemicarbazide are refluxed in a suitable solvent (e.g., methanol) for 8-10 hours.

-

The reaction mixture is then cooled and poured into ice-water.

-

The resulting solid precipitate (the benzoyl thiosemicarbazide intermediate) is filtered, dried, and recrystallized from a suitable solvent like rectified spirit.

-

-

Cyclization to form the 1,3,4-Thiadiazole Ring:

-

The dried thiosemicarbazide intermediate is added portion-wise to a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, with constant stirring and cooling.[3][8]

-

The reaction mixture is then stirred at room temperature for a specified time or gently heated to complete the cyclization.

-

The mixture is carefully poured onto crushed ice to precipitate the product.

-

The solid is filtered, washed with water until neutral, dried, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure 5-(4-substituted phenyl)-N-phenyl-1,3,4-thiadiazol-2-amine derivative.

-

-

Characterization:

-

The structure of the synthesized compound is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).

-

Purity is assessed by Thin Layer Chromatography (TLC) and elemental analysis.

-

Biological Activities: A Multifaceted Pharmacological Profile

This compound derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a key feature in many compounds with potent anticancer properties.[1][2] These derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes like protein kinases and interference with DNA replication.[2][9][10]

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Phenyl Ring at C5: The nature and position of substituents on the C5-phenyl ring are critical for cytotoxic activity. Electron-withdrawing groups, such as nitro and fluoro, have been shown to enhance anticancer activity.[9]

-

Substituents on the Amino Group at C2: Modifications at the N-phenylamino group can also significantly influence activity. For instance, the introduction of a benzyl group has been associated with high inhibitory activity against breast cancer cells.[9]

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast Cancer (MDA-MB-231) | More potent than cisplatin | [9] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | [9] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (colon cancer) | 2.44 µM | [2] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The 1,3,4-thiadiazole nucleus is a component of several established antimicrobial drugs, and its derivatives continue to be a promising area of research.[11][12]

Structure-Activity Relationship (SAR) Insights:

-

Halogen Substituents: The presence of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring often enhances antibacterial activity, particularly against Gram-positive bacteria.[11]

-

Oxygenated Substituents: Derivatives bearing oxygen-containing groups (e.g., methoxy) on the phenyl ring have shown significant antifungal activity.[11]

| Compound | Target Organism | Activity (MIC) | Reference |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 µg/mL | [11] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus, B. subtilis | 20-28 µg/mL | [11] |

| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines | A. niger, C. albicans | 32-42 µg/mL | [11] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been investigated for their potential to modulate inflammatory pathways. Their anti-inflammatory action is often attributed to the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[13][14]

Structure-Activity Relationship (SAR) Insights:

-

Electron-withdrawing Groups: The presence of electron-withdrawing groups on the benzylidene ring attached to the 2-amino position has been shown to be beneficial for anti-inflammatory activity.[13]

| Compound | Assay | Activity (% Inhibition) | Reference |

| N-(substituted benzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Albumin denaturation | Up to 63.87% | [13] |

| N-(substituted benzylidene)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives | Proteinase inhibition | Up to 45.44% | [13] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Several 1,3,4-thiadiazole derivatives have shown promise as anticonvulsant agents, with some exhibiting potent activity in preclinical models.[6][15][16] The mechanism of action is often linked to the modulation of ion channels or neurotransmitter systems.

Structure-Activity Relationship (SAR) Insights:

-

Substituents on the Phenyl Ring: The presence of a methoxy group on the phenyl ring has been associated with high anticonvulsant activity.[6][7] For instance, 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine showed significant protection in the maximal electroshock (MES) test.[6]

| Compound | Assay | Activity (% Protection) | Reference |

| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | MES | Good activity | [15] |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 64.28% at 300 mg/kg | [6] |

Proposed Mechanism of Action: A Visual Representation

The diverse biological activities of this compound derivatives stem from their ability to interact with multiple biological targets. A proposed general mechanism for their anticancer activity involves the inhibition of key signaling pathways that regulate cell proliferation and survival.

Caption: Proposed mechanism of anticancer activity.

Standardized Biological Assay Protocol: In Vitro Antimicrobial Susceptibility Testing

This protocol outlines a general method for evaluating the antimicrobial activity of this compound derivatives using the disk diffusion method.[8][11]

Caption: Workflow for antimicrobial susceptibility testing.

-

Preparation of Media and Inoculum:

-

Prepare nutrient agar for bacteria or Sabouraud dextrose agar for fungi and sterilize by autoclaving.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

-

Disk Preparation:

-

Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a known concentration.

-

Impregnate sterile paper discs (6 mm diameter) with a defined volume of the compound solution.

-

Prepare positive control discs with a standard antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control discs with the solvent alone.

-

-

Inoculation and Incubation:

-

Evenly spread the microbial inoculum onto the surface of the agar plates.

-

Aseptically place the prepared discs on the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

-

Evaluation of Results:

-

Measure the diameter of the zone of inhibition (in mm) around each disc.

-

Compare the zone of inhibition of the test compounds with that of the positive and negative controls to determine their antimicrobial activity.

-

Conclusion and Future Directions

This compound derivatives represent a highly promising class of compounds with a remarkable breadth of biological activities. The synthetic accessibility and the potential for diverse substitutions on both the phenyl and amino moieties provide a fertile ground for the development of novel therapeutic agents. Future research should focus on elucidating the precise mechanisms of action for these compounds and optimizing their structure to enhance potency and selectivity for specific biological targets. Further in-vivo studies are warranted for the most promising candidates to assess their pharmacokinetic profiles and therapeutic efficacy. The continued exploration of this versatile scaffold holds significant potential for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

ResearchGate. (n.d.). Anti-inflammatory activity of N- (substituted). Retrieved from [Link]

-

MDPI. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(11), 2649. Retrieved from [Link]

-

Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormath, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure, 1239, 130514. Retrieved from [Link]

-

MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(3), 2561. Retrieved from [Link]

-

TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Trade Science Inc. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Thiadiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan J. Chem, 10(1), 254-262. Retrieved from [Link]

-

Jetir.org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. Retrieved from [Link]

-

Frontiers. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 836371. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. PubMed Central. Retrieved from [Link]

-

Frontiers. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 836371. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. PubMed Central. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. IJPCBS, 3(3), 814-819. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30097-30111. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubMed Central. Retrieved from [Link]

-

Chemical Methodologies. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chem. Methodol., 6(1), 1-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. PubMed Central. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2011). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Bulg. Chem. Commun., 43(3), 395-401. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

-

ResearchGate. (2018). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubMed Central. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 28(15), 5768. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. J. Appl. Pharm. Sci., 01(05), 4-11. Retrieved from [Link]

-

ThaiScience. (2011). New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. Songklanakarin J. Sci. Technol., 33(4), 437-443. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30097-30111. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. WJPMR, 6(12), 153-157. Retrieved from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. mdpi.com [mdpi.com]

- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jetir.org [jetir.org]

- 14. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tsijournals.com [tsijournals.com]

- 16. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of N-phenyl-1,3,4-thiadiazol-2-amine using NMR and IR Analysis

Abstract

This technical guide provides an in-depth exploration of the spectral analysis of N-phenyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging the principles of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a comprehensive framework for the structural elucidation and verification of this molecule. This document details not only the experimental protocols for data acquisition but also the fundamental causality behind the observed spectral features. Through a combination of detailed spectral interpretation, tabulated data, and logical workflow diagrams, this guide serves as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic entities.

Introduction: The Convergence of Structure and Function

The 1,3,4-Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold that has garnered immense attention in drug discovery. Its unique electronic properties, including its role as a bioisostere of pyrimidine and its ability to participate in hydrogen bonding and other non-covalent interactions, make it a cornerstone for the design of pharmacologically active agents.[1] Derivatives of this ring system have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The rigid, planar structure of the thiadiazole ring provides a stable anchor for various substituents, allowing for the fine-tuning of a compound's steric and electronic profile to optimize interaction with biological targets.

This compound: A Target for Spectroscopic Verification

This compound is a specific derivative where a phenyl group is attached to the exocyclic amino group at the 2-position of the thiadiazole ring. This structural arrangement presents a unique set of physicochemical properties and potential biological activities. Unambiguous confirmation of its molecular structure is the first critical step in any research and development pipeline, as isomeric impurities (such as 5-phenyl-1,3,4-thiadiazol-2-amine) could lead to vastly different pharmacological outcomes.

The Indispensable Role of Spectroscopy

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about a molecule's structure. IR spectroscopy probes the vibrational frequencies of chemical bonds, offering a rapid method for identifying functional groups.[4] NMR spectroscopy, on the other hand, maps the chemical environment of magnetically active nuclei (such as ¹H and ¹³C), revealing atom connectivity and stereochemical relationships.[5][6] Together, they form a synergistic toolkit for the unequivocal structural elucidation of synthesized compounds like this compound.

Caption: High-level workflow from synthesis to structural elucidation.

Experimental Protocols: A Foundation of Trustworthiness

The validity of any spectral analysis rests upon the integrity of the experimental procedure. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Sample Preparation

A crucial, often overlooked, step is ensuring the purity of the analyte. The synthesized this compound should be purified, typically by recrystallization from a suitable solvent like ethanol, to remove unreacted starting materials or side products.[2] Purity can be initially assessed by thin-layer chromatography (TLC) and melting point determination.

Protocol for NMR Sample Preparation:

-

Weigh approximately 5-10 mg of the purified, dry compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for this class of compounds due to its ability to dissolve polar compounds and to slow the exchange of labile protons like N-H, making them easier to observe.[7]

-

Cap the tube and gently vortex or invert until the sample is fully dissolved.

Protocol for IR Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol).

-

Acquire a background spectrum of the clean, empty crystal.

-

Place a small amount (1-2 mg) of the dry, powdered sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

Acquire the sample spectrum.

Spectral Interpretation: Decoding the Molecular Signature

This section provides a detailed analysis of the expected IR and NMR spectra of this compound, explaining the causality behind the predicted signals.

Infrared (IR) Spectrum Analysis

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. Each peak corresponds to the vibrational energy of a specific bond.

Caption: Correlation of key bonds to their expected IR regions.

Key Vibrational Modes and Expected Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Rationale and Commentary |

| Secondary Amine (N-H) | Stretching | ~3250 - 3150 | This is a highly characteristic, moderately intense, and relatively sharp peak. Its position confirms the presence of the N-H bond, distinguishing it from a tertiary amine.[7][8] |

| Aromatic C-H | Stretching | ~3100 - 3000 | These absorptions are typically of weak to medium intensity and appear just above 3000 cm⁻¹. They confirm the presence of the phenyl ring. |

| Thiadiazole C-H | Stretching | ~3120 - 3080 | The C5-H stretch of the thiadiazole ring is expected in the aromatic C-H region, often overlapping with the phenyl C-H signals. |

| C=N (Thiadiazole Ring) | Stretching | ~1620 - 1580 | The carbon-nitrogen double bonds within the heterocyclic ring give rise to a strong absorption band, characteristic of the thiadiazole core.[8] |

| C=C (Phenyl Ring) | Stretching | ~1600, ~1500 | Aromatic rings show characteristic skeletal vibrations. Typically, two or three bands of variable intensity appear in this region. |

| N-H Bend | Bending (in-plane) | ~1550 - 1490 | This bending vibration often appears in the same region as the C=C stretches and can sometimes be obscured, but its presence is complementary to the N-H stretch. |

| C-S (Thiadiazole Ring) | Stretching | ~750 - 690 | The C-S bond stretch is typically weak and can be difficult to assign definitively, but its presence is expected in the fingerprint region.[7] |

| Aromatic C-H Bend | Bending (out-of-plane) | ~770-730 & ~710-690 | For a monosubstituted phenyl ring, strong bands in this region are highly diagnostic and confirm the substitution pattern. |

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting), and their relative abundance (integration).

Predicted Chemical Shifts (δ) and Splitting Patterns (in DMSO-d₆):

| Proton(s) | Predicted δ (ppm) | Multiplicity | Rationale and Commentary |

| N-H | ~9.5 - 10.5 | Broad Singlet (s) | The proton on the nitrogen is deshielded due to the electronegativity of the nitrogen and its proximity to the aromatic systems. It typically appears as a broad signal that will disappear upon adding a drop of D₂O to the NMR tube (a "D₂O exchange" experiment), which is a definitive confirmation.[7] |

| C5-H (Thiadiazole) | ~8.5 - 9.0 | Singlet (s) | This is a key diagnostic signal. As the sole proton on the electron-deficient thiadiazole ring, it is significantly deshielded. It appears as a singlet because it has no adjacent protons to couple with. Its presence and integration (1H) are crucial for distinguishing this isomer from the 5-phenyl isomer. |

| Phenyl H (ortho) | ~7.6 - 7.8 | Doublet (d) or Multiplet (m) | The two protons ortho to the nitrogen are the most deshielded of the phenyl protons due to the electron-withdrawing nature of the amine-thiadiazole group. |

| Phenyl H (para) | ~7.1 - 7.3 | Triplet (t) or Multiplet (m) | The proton para to the point of attachment typically appears at the most upfield position of the phenyl signals. |

| Phenyl H (meta) | ~7.3 - 7.5 | Triplet (t) or Multiplet (m) | The two meta protons are shielded relative to the ortho protons but deshielded relative to the para proton. |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted Chemical Shifts (δ) (in DMSO-d₆):

| Carbon(s) | Predicted δ (ppm) | Rationale and Commentary |

| C2 (Thiadiazole) | ~165 - 170 | This carbon is bonded to two electronegative nitrogen atoms and the exocyclic amine, causing it to be highly deshielded and appear far downfield. Its chemical shift is characteristic of the 2-amino-1,3,4-thiadiazole system.[8][9] |

| C5 (Thiadiazole) | ~150 - 155 | Bonded to sulfur and nitrogen, this carbon is also significantly deshielded, but less so than C2. The presence of two distinct signals in this downfield region is a hallmark of the thiadiazole ring carbons.[8] |

| Phenyl C (ipso) | ~140 - 145 | The carbon atom of the phenyl ring directly attached to the nitrogen. Its chemical shift is influenced by the substituent effect of the amine group. |

| Phenyl C (ortho, meta, para) | ~115 - 130 | The remaining five carbons of the phenyl ring will appear in the typical aromatic region. The ortho and para carbons will be shifted slightly upfield relative to the meta carbons due to the electron-donating resonance effect of the nitrogen atom. |

Conclusion

The synergistic application of IR and NMR spectroscopy provides an unequivocal pathway for the structural confirmation of this compound. IR spectroscopy offers rapid confirmation of essential functional groups, particularly the key N-H bond of the secondary amine. Concurrently, ¹H and ¹³C NMR spectroscopy provide a detailed atomic-level map of the entire molecular framework. The diagnostic singlet of the C5-H proton in the ¹H NMR spectrum serves as the definitive marker for this specific isomer, while the characteristic chemical shifts of the C2 and C5 carbons in the ¹³C NMR spectrum confirm the integrity of the thiadiazole core. By following the robust protocols and interpretive logic outlined in this guide, researchers can confidently verify the structure of their synthesized compounds, ensuring a solid foundation for further studies in drug development and materials science.

References

- PubMed. (n.d.). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles.

-

MDPI. (n.d.). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]

-

PubMed Central. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]

-

Semantic Scholar. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

-

Current Organic Chemistry. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and IR spectra of compounds 2-5. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

DergiPark. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]

-

PMC - NIH. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Retrieved from [Link]

-

MDPI. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A2.... Retrieved from [Link]

-

ResearchGate. (2015). Syntheses, spectral, X-ray and DFT studies of 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine.... Retrieved from [Link]_

-

MDPI. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

-

TSI Journals. (2012). DESIGN, SYNTHESIS AND ANTICONVULSANT ACTIVITY OF SOME 1, 3, 4-THIADIAZOL DERIVATIVES. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 4. The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to CAS Number 3530-62-9 and an Analysis of a Related, Mislabeled Compound Structure

Abstract: This technical guide addresses a critical discrepancy identified in the query for CAS number 3530-62-9. Initial analysis revealed a conflation between the CAS identifier and a compound name, "2-(4-methoxyphenyl)-N,N-dimethyl-2-(pyridin-2-yl)acetamide." This document is structured into two parts to ensure scientific accuracy and provide maximum value to researchers. Part 1 offers a comprehensive profile of the correct compound associated with CAS 3530-62-9, which is N-Phenyl-1,3,4-thiadiazol-2-amine . Part 2 provides an analysis of the chemical class related to the erroneously associated name, offering insights into the potential properties and synthesis of α-aryl-α-pyridyl acetamides. This dual-structure approach aims to clarify the existing ambiguity and deliver a robust technical resource for professionals in chemical research and drug development.

Part 1: Technical Profile of CAS 3530-62-9: this compound

Introduction and Chemical Identity

CAS number 3530-62-9 definitively corresponds to the chemical entity This compound [1][2][3][4]. This compound belongs to the 1,3,4-thiadiazole heterocyclic family, a class of molecules renowned for its broad spectrum of pharmacological activities and its role as a versatile scaffold in medicinal chemistry[5][6][7]. The 2-amino-1,3,4-thiadiazole core, in particular, is a privileged structure found in numerous biologically active compounds, including established pharmaceuticals[5][8]. Its significance stems from the unique electronic properties of the thiadiazole ring and the synthetic tractability of the exocyclic amine group, which allows for extensive derivatization[5][7].

This section provides a detailed examination of the structure, properties, and synthesis of this compound, grounded in available chemical data and literature on analogous compounds.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central 1,3,4-thiadiazole ring substituted with a phenylamino group at the 2-position.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3530-62-9 | [1][2][3] |

| Molecular Formula | C₈H₇N₃S | [1][9] |

| Molecular Weight | 177.23 g/mol | [1][9] |

| IUPAC Name | This compound | [3] |

| Appearance | Data not available (typically solid) | |

| Solubility | Data not available | [10] |

| Storage Conditions | Short term: -4°C; Long term: -20°C | [10] |

Note: Experimental data such as melting point, boiling point, and detailed solubility are not consistently reported in readily accessible databases. Researchers should perform their own characterization.

Synthesis Protocols and Methodologies

While a specific, detailed synthesis protocol for this compound (3530-62-9) is not explicitly documented in the search results, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established. The most common and robust methodologies involve the cyclization of thiosemicarbazide derivatives.

General Synthesis Workflow: The synthesis generally proceeds via two main steps:

-

Formation of an N-substituted thiosemicarbazide: This intermediate is typically formed by reacting a carboxylic acid derivative (or isothiocyanate) with thiosemicarbazide.

-

Cyclodehydration: The thiosemicarbazide intermediate undergoes acid-catalyzed cyclization to form the 1,3,4-thiadiazole ring.

Figure 2: Generalized synthesis workflow for 2-amino-1,3,4-thiadiazoles.

Exemplary Experimental Protocol (Adapted from literature for analogous compounds)[11][12]:

-

Step 1: Synthesis of 4-phenylthiosemicarbazide (Intermediate)

-

Dissolve phenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Cyclodehydration to form this compound

-

To the synthesized 4-phenylthiosemicarbazide (1 equivalent), add a dehydrating agent such as concentrated sulfuric acid, phosphorus oxychloride (POCl₃), or polyphosphoric ester (PPE) cautiously while cooling in an ice bath[11][12][13].

-

The choice of acid is critical; strong acids like H₂SO₄ are effective but require careful handling, whereas reagents like PPE can offer milder reaction conditions[12].

-

Stir the mixture at room temperature or with gentle heating (e.g., 60-80°C) for several hours until TLC indicates the consumption of the starting material[11].

-

Pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the purified this compound.

-

Self-Validation and Causality:

-

Why use an acid catalyst for cyclization? The acid protonates the carbonyl oxygen (if starting from a carboxylic acid) or the sulfur of the thiourea moiety, making the carbon atom more electrophilic and facilitating the intramolecular nucleophilic attack by the terminal nitrogen, leading to ring closure and subsequent dehydration[12].

-

Why pour onto ice? This step serves two purposes: it safely quenches the highly exothermic reaction of the strong acid with water and helps to precipitate the organic product, which is typically less soluble in cold aqueous media.

-

Why neutralize? Neutralization is essential to deprotonate the amine groups of the product, rendering it less soluble in the aqueous solution and allowing for its isolation as a solid precipitate.

Biological Activity and Therapeutic Potential

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry due to its wide range of biological activities[13]. The ring system is metabolically stable and acts as a bioisostere for other aromatic systems, possessing key hydrogen bond acceptor and donor capabilities[13].

While specific bioactivity data for this compound is not detailed in the search results, the 2-amino-1,3,4-thiadiazole class exhibits significant potential in several therapeutic areas:

-

Antimicrobial Agents: This is one of the most extensively studied applications. The thiadiazole nucleus is present in sulfonamide drugs like sulfamethizole[5]. Numerous derivatives have shown potent activity against Gram-positive and Gram-negative bacteria as well as various fungal strains[5][7][11].

-

Anticancer Activity: Various substituted 1,3,4-thiadiazoles have demonstrated significant cytotoxic effects against a range of cancer cell lines[11]. Their mechanism can involve the inhibition of crucial enzymes like carbonic anhydrases, which are overexpressed in many tumors.

-

Antiviral Properties: The 2-amino-1,3,4-thiadiazole moiety has been identified as a promising scaffold for developing antiviral agents, including compounds with anti-HIV-1 activity[8].

-

Other CNS and Systemic Activities: The scaffold has been explored for anticonvulsant, anti-inflammatory, analgesic, and antidepressant activities[8][13].

The phenyl substitution in CAS 3530-62-9 likely modulates the lipophilicity and electronic properties of the molecule, which could influence its binding to biological targets and its overall pharmacological profile.

Part 2: Analysis of the Mislabeled Compound: 2-(4-methoxyphenyl)-N,N-dimethyl-2-(pyridin-2-yl)acetamide

The compound name "2-(4-methoxyphenyl)-N,N-dimethyl-2-(pyridin-2-yl)acetamide" does not correspond to CAS 3530-62-9. Searches for this specific chemical structure did not yield a dedicated CAS number or a comprehensive dataset. However, its constituent parts—an α,α-disubstituted acetamide with aryl and pyridyl groups—belong to a class of compounds with recognized chemical and biological importance.

Structural Features and Potential Properties

This molecule contains several key functional groups:

-

A Quaternary α-Carbon: The carbon atom alpha to the carbonyl group is substituted with both a 4-methoxyphenyl ring and a pyridin-2-yl ring. This steric bulk would influence its reactivity and conformational flexibility.

-

A Tertiary Amide: The N,N-dimethylacetamide group is a common feature in pharmaceuticals, often conferring improved solubility and metabolic stability compared to primary or secondary amides.

-

Aryl and Heteroaryl Groups: The presence of both an electron-rich methoxyphenyl ring and a pyridine ring suggests potential for diverse intermolecular interactions, including π-π stacking and hydrogen bonding (via the pyridine nitrogen).

Based on these features, the compound is expected to be a solid at room temperature with moderate to low aqueous solubility, but likely soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Potential Synthetic Approaches

The synthesis of α,α-diaryl acetamides can be challenging. A plausible synthetic strategy would involve the α-arylation of a suitable precursor.

Figure 3: Plausible synthetic strategies for α-aryl-α-pyridyl acetamides.

Discussion of Synthetic Strategy (Route B):

-

α-Arylation of an Ester: A common approach is the palladium-catalyzed α-arylation of an aryl acetic acid derivative (e.g., methyl 4-methoxyphenylacetate) with an aryl halide (2-bromopyridine)[14][15]. This requires a palladium catalyst, a suitable phosphine ligand, and a strong base to generate the enolate intermediate[14].

-

Amidation: The resulting α,α-di-substituted ester can then be converted to the target tertiary amide. This can be achieved by direct aminolysis with dimethylamine, often requiring elevated temperatures or conversion of the ester to a more reactive species like an acyl chloride.

Potential Applications in Drug Discovery

The α-aryl-α-pyridyl acetamide scaffold is of interest in drug discovery. The pyridine ring is a common feature in CNS-active drugs, and the overall structure could be designed to interact with a variety of biological targets. For example, related aryl acetamide structures have been investigated as antimalarial agents[16]. The specific combination of a methoxyphenyl and a pyridyl group could be explored for activity as kinase inhibitors, receptor modulators, or enzyme inhibitors, depending on the three-dimensional arrangement of the functional groups.

Conclusion

This guide has clarified that CAS number 3530-62-9 identifies this compound , a member of a pharmacologically significant class of heterocyclic compounds. Its structure, properties, and general synthesis have been detailed. Furthermore, the initially associated but incorrect chemical name, 2-(4-methoxyphenyl)-N,N-dimethyl-2-(pyridin-2-yl)acetamide , has been analyzed as a distinct chemical entity. While specific data for this latter compound is sparse, its structural class suggests potential for interesting chemical and biological properties, and plausible synthetic routes have been outlined. It is imperative for researchers to use the correct CAS number-to-structure association to ensure the integrity and reproducibility of their scientific work.

References

-

Popa, M., Antohe, F., & Sîrbu, R. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3123. [Link]

-

Gomoiu, I., Sîrbu, R., & Popa, M. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]

-

Drug Design, Development and Therapy. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. [Link]

-

BIOFOUNT. (n.d.). 3530-62-9 | this compound. Retrieved from [Link]

-

International Journal of Drug Design and Discovery. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. [Link]

-

Gül, M., Ahmed, M., & Hassan, M. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29435-29449. [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]

-

Thesis. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). This compound. Retrieved from [Link]

-

Kumar, C. T. K., Keshavayya, J., Rajesh, T. N., Peethambar, S. K., & Ali, A. R. S. (2014). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2014, 853249. [Link]

-

Çavuş, M. S., & Muğlu, H. (2019). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 325-340. [Link]

-

Shestakov, A. S., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5221. [Link]

-

The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. RSC Advances. [Link]

-

MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... Retrieved from [Link]

-

PubChem. (n.d.). Acetamide, 2-(alpha-methyl-m-trifluoromethylphenethylamino)-N-(2-pyridyl)-. Retrieved from [Link]

-

Nguyen, W., et al. (2024). Activity refinement of aryl amino acetamides that target the P. falciparum STAR-related lipid transfer 1 protein. European Journal of Medicinal Chemistry, 270, 116354. [Link]

-

National Institutes of Health. (2024). CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate. [Link]

-

The Royal Society of Chemistry. (n.d.). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

-

National Institutes of Health. (2024). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. [Link]

-

Kinzel, T., et al. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 346-349. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 3530-62-9 | this compound - AiFChem [aifchem.com]

- 4. This compound | 3530-62-9 [amp.chemicalbook.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]